molecular formula C11H17NO B8543634 2-{[1-(2-Methylphenyl)ethyl]amino}ethan-1-ol

2-{[1-(2-Methylphenyl)ethyl]amino}ethan-1-ol

Cat. No. B8543634
M. Wt: 179.26 g/mol
InChI Key: BPPQLBPJLGEZDR-UHFFFAOYSA-N
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Patent
US05686458

Procedure details

To a mixture of 3.8 g of lithium aluminium hydride (0.1M) and 150 ml of tetrahydrofuran, 23.3 g of the compound (0.105M) prepared in Step 2 above was dropwise added at room temperature and stirred for 30 minutes. The resultant was added with water and solids produced were filtered. The filtrate was dried over anhydrous sodium sulfate and concentrated under a reduced pressure, to give 13.8 g of the title compound.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
23.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.C([O:14][C:15]([CH2:17][NH:18][CH:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[CH3:27])[CH3:20])=O)C>O>[OH:14][CH2:15][CH2:17][NH:18][CH:19]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=1[CH3:27])[CH3:20] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
150 mL
Type
reactant
Smiles
O1CCCC1
Name
compound
Quantity
23.3 g
Type
reactant
Smiles
C(C)OC(=O)CNC(C)C1=C(C=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above was dropwise added at room temperature
CUSTOM
Type
CUSTOM
Details
produced
FILTRATION
Type
FILTRATION
Details
were filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCNC(C)C1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: CALCULATEDPERCENTYIELD 73.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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